molecular formula C14H14N2O2 B1312994 N-(4-aminophenyl)-2-methoxybenzamide CAS No. 849337-82-2

N-(4-aminophenyl)-2-methoxybenzamide

Cat. No. B1312994
CAS RN: 849337-82-2
M. Wt: 242.27 g/mol
InChI Key: DWHPMVSHFXDMFN-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)-2-methoxybenzamide (APMB) is an important molecule in the field of medicinal chemistry, as it is a versatile building block for the synthesis of various drugs and other biologically active compounds. APMB is a benzamidine derivative, and its structure consists of a benzene ring with an amide group at the 4-position and a methoxy group at the 2-position. This molecule has been widely studied due to its potential applications in pharmaceuticals, biochemistry, and medicine.

Scientific Research Applications

Antioxidant Activity

N-(4-aminophenyl)-2-methoxybenzamide demonstrates potential as a powerful antioxidant. A study by Jovanović et al. (2020) explored the electrochemical oxidation of amino-substituted benzamide derivatives, including N-(4-aminophenyl)-2-methoxybenzamide, in an aqueous buffer solution. The study found that these compounds act as antioxidants by scavenging free radicals. The oxidation of these compounds leads to the formation of quinonediimine derivatives, which are crucial in their antioxidant activity. This study suggests that N-(4-aminophenyl)-2-methoxybenzamide could be a significant contributor to antioxidant applications due to its electrochemical behavior and radical scavenging ability (Jovanović et al., 2020).

Antiviral Properties

In the realm of antiviral research, N-phenylbenzamide derivatives, which include structures similar to N-(4-aminophenyl)-2-methoxybenzamide, have shown promise. A study by Ji et al. (2013) on the synthesis and antiviral activity of these derivatives found that certain compounds demonstrated significant activity against Enterovirus 71 (EV 71) strains at low micromolar concentrations. These findings suggest that N-(4-aminophenyl)-2-methoxybenzamide could potentially be explored for its antiviral properties, particularly in the development of treatments for viruses like EV 71 (Ji et al., 2013).

Molecular Structure and Interactions

The molecular structure and intermolecular interactions of benzamide derivatives, including N-(4-aminophenyl)-2-methoxybenzamide, are critical in understanding their pharmacological properties. Karabulut et al. (2014) studied the molecular structure of a similar compound, N-3-hydroxyphenyl-4-methoxybenzamide, using X-ray diffraction and DFT calculations. Their research provides insight into the crystal structure and the influence of intermolecular interactions on molecular geometry, which is essential for understanding the behavior and potential applications of N-(4-aminophenyl)-2-methoxybenzamide (Karabulut et al., 2014).

properties

IUPAC Name

N-(4-aminophenyl)-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-18-13-5-3-2-4-12(13)14(17)16-11-8-6-10(15)7-9-11/h2-9H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHPMVSHFXDMFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-aminophenyl)-2-methoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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